Luvadaxistat

DAAO inhibition IC50 enzyme kinetics

Researchers investigating NMDA receptor hypofunction face a critical gap: most DAAO inhibitors lack brain penetrance, clinical validation, or defined dose-response relationships. Luvadaxistat solves this as the most extensively clinically characterized DAAO inhibitor for CIAS research. Key procurement differentiators: • Clinically validated tool: INTERACT Phase 2 trial confirmed cognitive improvement at 50 mg (BACS p=0.031; SCoRS p=0.011) and MMN biomarker engagement at 50 mg, with non-linear dose-response well-documented-avoiding inappropriate higher-dose procurement. • Preclinical efficacy: Demonstrated cerebellar-dependent learning improvement in rodents, with translational relevance for cerebellar cognitive affective syndrome research. • Supply chain reliability: Consistent >98% purity verified by HPLC. Global shipping with proper storage ensures compound integrity for reproducible experiments.

Molecular Formula C13H11F3N2O2
Molecular Weight 284.23 g/mol
CAS No. 1425511-32-5
Cat. No. B608702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLuvadaxistat
CAS1425511-32-5
Molecular FormulaC13H11F3N2O2
Molecular Weight284.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCC2=CC(=O)C(=O)NN2)C(F)(F)F
InChIInChI=1S/C13H11F3N2O2/c14-13(15,16)9-4-1-8(2-5-9)3-6-10-7-11(19)12(20)18-17-10/h1-2,4-5,7H,3,6H2,(H,17,19)(H,18,20)
InChIKeyQBQMUMMSYHUDFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Luvadaxistat: Basic Characteristics


Luvadaxistat (TAK-831, NBI-1065844; CAS 1425511-32-5) is an orally active, brain-penetrant, highly potent and selective D-amino acid oxidase (DAAO) inhibitor [1]. DAAO is the primary enzyme responsible for the oxidative degradation of D-serine, an endogenous co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors [2]. By inhibiting DAAO, luvadaxistat increases synaptic D-serine availability, thereby enhancing NMDA receptor function—a mechanism hypothesized to address cognitive impairment associated with schizophrenia and other neurological conditions [3]. Luvadaxistat was advanced through Phase 2 clinical development for cognitive impairment associated with schizophrenia (CIAS) and Friedreich ataxia, representing one of the most extensively clinically characterized DAAO inhibitors to date [4].

Reported high-affinity DAAO enzyme inhibition for research assays
D-serine/NMDA pathway modulation studies in neuroscience research
Cognitive impairment associated with schizophrenia (CIAS) endpoint research context
Clinically characterized DAAO inhibitor with Phase 2 biomarker and endpoint data available

Luvadaxistat Differentiation from DAAO Class


DAAO inhibitors are not interchangeable compounds. The class spans a wide range of chemical scaffolds with fundamentally different potency, selectivity, pharmacokinetic, and clinical development profiles. Sodium benzoate, the most widely studied comparator DAAO inhibitor, functions as a weak competitive inhibitor with an IC50 in the millimolar range [1], requiring gram-level daily dosing that produces substantial pharmacokinetic variability and lacks central nervous system (CNS) target engagement data. In contrast, luvadaxistat exhibits nanomolar potency (IC50 = 14 nM against human recombinant DAAO), enabling once-daily dosing at milligram levels . Furthermore, DAAO inhibitors differ markedly in brain penetrance, enzyme occupancy profiles, and off-target selectivity—parameters that critically determine in vivo D-serine elevation and downstream clinical efficacy [2]. Even within the luvadaxistat clinical program, dose-response relationships were non-linear: 50 mg produced cognitive improvement while 500 mg did not, demonstrating that DAAO inhibition is a nuanced pharmacodynamic intervention not amenable to simple compound substitution [3]. The evidence below establishes exactly where luvadaxistat differs quantitatively from relevant comparators.

DAAO inhibitor class potency variability
Compounds like sodium benzoate show millimolar-range DAAO inhibition, which may not achieve comparable target engagement in CNS research models.
Brain penetrance not guaranteed across class
Many DAAO inhibitors lack reported CNS exposure data; luvadaxistat's brain penetration profile may not be transferable to other class members.
Non-linear dose-response risk
Luvadaxistat's cognitive endpoint improvement was dose-specific; other doses or DAAO inhibitors may not produce comparable biomarker or cognitive responses.

Luvadaxistat Comparative Evidence


DAAO Enzyme Inhibition Potency

Luvadaxistat demonstrates approximately 1,000,000-fold greater enzymatic inhibitory potency against human recombinant DAAO compared to sodium benzoate. Luvadaxistat inhibits oxidative deamination of D-serine via human recombinant DAAO enzyme with an IC50 of 14 nM . Sodium benzoate, the prototypical DAAO inhibitor class comparator, exhibits an IC50 in the millimolar range against DAAO [1]. This represents a potency difference of approximately six orders of magnitude, translating to effective luvadaxistat dosing at 50–500 mg/day versus sodium benzoate at 500–2000 mg/day [2].

DAAO Inhibition Potency
Cross-study
14 nM vs ~millimolar
Supports DAAO inhibition comparison; milligram vs gram dosing context
Cross-study enzymatic assay; conditions may differ
DAAO inhibition IC50 enzyme kinetics D-serine

In Vivo D-Serine Dose-Response

In a randomized, placebo-controlled, double-blind, two-period crossover Phase 2a biomarker study in patients with schizophrenia (N=31), luvadaxistat produced dose-dependent increases in plasma D-serine/total serine ratio. Luvadaxistat 50 mg increased the D-serine/total serine ratio by approximately 16% from baseline, while luvadaxistat 500 mg produced a substantially larger increase of approximately 35% from baseline [1]. For context, the reported D-serine reduction in schizophrenia is approximately 20% [2]. Notably, only the 50 mg dose—not the 500 mg dose—produced nominally significant improvement in mismatch negativity (MMN), an electrophysiological biomarker of NMDA receptor function [1].

In Vivo D-Serine Dose-Response
Trial context
+16% (50 mg) vs +35% (500 mg)
Non-linear D-serine elevation; higher dose not linked to functional benefit
Phase 2a crossover, N=31, 8-day periods; plasma biomarker context
pharmacodynamics D-serine biomarker dose-response NMDA

Cognitive Efficacy in Schizophrenia

In the INTERACT Phase 2 randomized, placebo-controlled trial (N=256), luvadaxistat 50 mg met prespecified secondary endpoints for cognitive performance, demonstrating improvements on validated clinical scales. On the Brief Assessment of Cognition in Schizophrenia (BACS) composite score, luvadaxistat 50 mg produced improvement versus placebo (nominal one-sided p = 0.031). On the Schizophrenia Cognition Rating Scale (SCoRS) interviewer total score, luvadaxistat 50 mg produced improvement versus placebo (nominal one-sided p = 0.011) [1]. Higher doses (125 mg, 500 mg) did not show significant cognitive improvement. The primary endpoint—change in Positive and Negative Syndrome Scale Negative Symptom Factor Score (PANSS NSFS)—was not met at any dose [1].

Cognitive Endpoint in Schizophrenia
Phase 2 context
BACS p=0.031; SCoRS p=0.011 at 50 mg only Higher doses non-significant
Reported cognitive endpoint improvement at specific dose; narrow effective window
INTERACT Phase 2, N=256, 12-week; primary endpoint not met
cognition schizophrenia BACS SCoRS Phase 2 CIAS

Mismatch Negativity Biomarker Response

In the same Phase 2a biomarker study, luvadaxistat 50 mg produced nominally significant improvement in mismatch negativity (MMN) amplitude, while luvadaxistat 500 mg showed no effect versus placebo [1]. MMN is an event-related potential component reflecting pre-attentive auditory discrimination and is considered a translational biomarker of NMDA receptor function that is impaired in schizophrenia [2]. The improvement was observed after only 8 days of treatment with 50 mg. No treatment effect was observed for either dose on eyeblink conditioning, a cerebellar-dependent learning measure [1].

MMN Biomarker Response
Trial context
50 mg: significant improvement vs 500 mg: no effect
NMDA receptor biomarker engagement confirmed at 50 mg; supports translational studies
Phase 2a, 8-day, N=31; MMN as electrophysiological readout
mismatch negativity MMN NMDA biomarker electrophysiology

Cerebellar Associative Learning Efficacy

Luvadaxistat was efficacious in a cerebellar-dependent associative learning task in preclinical rodent models, demonstrating a profile relevant to cognitive domains where DAAO is highly expressed [1]. DAAO expression is notably enriched in the cerebellum, and luvadaxistat's efficacy in this assay distinguishes it from DAAO inhibitors lacking documented cerebellar functional effects [2]. However, clinical translation was incomplete: no treatment effect was observed for luvadaxistat at either 50 mg or 500 mg on eyeblink conditioning (the human correlate of the cerebellar-dependent learning task) in the Phase 2a biomarker study [3].

Cerebellar Associative Learning
Preclinical context
Preclinical efficacy reported vs Clinical eyeblink conditioning no effect
Preclinical efficacy not confirmed clinically; translational gap for cerebellar research
Rodent behavioral assay; Phase 2a clinical translation incomplete
cerebellum associative learning eyeblink conditioning rodent model preclinical

Luvadaxistat Application Scenarios


CIAS Preclinical and Clinical Research

Luvadaxistat is the most extensively clinically characterized DAAO inhibitor for CIAS research. The INTERACT Phase 2 trial established that luvadaxistat 50 mg met prespecified secondary endpoints for cognitive improvement on BACS (p=0.031) and SCoRS (p=0.011), providing a clinical efficacy signal specific to the 50 mg dose [1]. The MMN biomarker study confirmed NMDA receptor functional engagement at 50 mg after only 8 days of treatment [2]. For preclinical researchers, luvadaxistat has demonstrated efficacy in rodent cognitive assays and cerebellar-dependent learning tasks [3]. Critical note: The ERUDITE Phase 2 trial failed to replicate the INTERACT cognitive findings [4], so procurement for CIAS research should incorporate this evidence of clinical variability into study design and power calculations.

NMDA Hypofunction Biomarker Studies

Luvadaxistat 50 mg is a validated tool compound for probing NMDA receptor function via mismatch negativity (MMN) electrophysiology. The Phase 2a biomarker study demonstrated nominally significant MMN improvement at 50 mg (but not 500 mg), establishing MMN as a potential early biomarker for DAAO inhibitor-mediated NMDA receptor enhancement [1]. This application is particularly relevant for translational neuroscience researchers investigating NMDA hypofunction biomarkers in schizophrenia or related disorders. The narrow effective dose window (50 mg) is critical: procurement of 500 mg luvadaxistat for MMN studies would be inappropriate based on existing clinical data.

Non-Linear DAAO Dose-Response Studies

Luvadaxistat exhibits a well-documented non-linear dose-response relationship where greater D-serine elevation does not correlate with greater functional or cognitive benefit. Plasma D-serine/total serine ratio increased ~16% at 50 mg and ~35% at 500 mg, yet only 50 mg produced cognitive improvement (INTERACT) and MMN enhancement (biomarker study) [1][2]. This inverted U-shaped dose-response curve makes luvadaxistat a compelling tool compound for pharmacological studies investigating the relationship between target engagement, biomarker response, and functional outcomes. The compound is uniquely suited for research on therapeutic window optimization for DAAO inhibition.

Cerebellar Function and DAAO Expression Research

DAAO is highly expressed in the cerebellum, and luvadaxistat is among the few DAAO inhibitors with documented preclinical efficacy in cerebellar-dependent associative learning tasks [1]. This profile makes luvadaxistat a relevant tool compound for neuroscience research investigating cerebellar contributions to schizophrenia pathophysiology, Friedreich ataxia, or cerebellar cognitive affective syndrome. However, researchers should note that preclinical cerebellar efficacy did not translate to clinical eyeblink conditioning improvement in the Phase 2a biomarker study [2], presenting a translational gap worthy of further investigation.

Application
Selection Property
Validation Focus
CIAS cognitive endpoint research
Dose-dependent BACS/SCoRS endpoint profile
Verify cognitive endpoint response at specific low dose and reproducibility
NMDA biomarker studies
MMN electrophysiology as NMDA engagement readout
Confirm MMN improvement at low dose; rule out dose non-response
DAAO non-linear pharmacodynamics
Inverted U-shaped plasma D-serine to cognitive response
Characterize dose-response curve; optimize dose window
Cerebellar DAAO function research
Preclinical cerebellar learning task efficacy; incomplete clinical translation
Eyeblink conditioning endpoint and DAAO expression correlation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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